Fludrocortisone acetate

Übersicht

Beschreibung

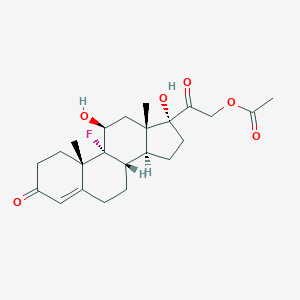

Fludrocortisonacetat ist ein synthetisches Nebennierenrindenhormon mit starken Mineralokortikoid-Eigenschaften und signifikanter Glukokortikoid-Aktivität. Es wird hauptsächlich zur Behandlung von Erkrankungen wie Nebennierenrindeninsuffizienz und Salzverlust-Adreno-Genital-Syndrom eingesetzt . Strukturell ähnelt es Cortisol, unterscheidet sich jedoch durch das Vorhandensein eines Fluoratoms an der 9-Position, das seine Mineralokortikoid-Potenz verstärkt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Fludrocortisonacetat wird durch eine Reihe chemischer Reaktionen ausgehend von Cortisol synthetisiert. Der entscheidende Schritt beinhaltet die Fluorierung von Cortisol an der 9-Position, um Fludrocortison zu erzeugen, das anschließend acetyliert wird, um Fludrocortisonacetat zu bilden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Fluorierungsmitteln und Acetylierungsreagenzien unter kontrollierten Temperaturen und Drücken.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Fludrocortisonacetat unter Verwendung großtechnischer chemischer Reaktoren hergestellt, bei denen die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, einschließlich Kristallisation und Chromatographie, um das Endprodukt zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: Fludrocortisonacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Fluoratoms.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsreaktionen beinhalten oft Reagenzien wie Chlor oder Brom unter bestimmten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von Fludrocortisonacetat, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Fludrocortisonacetat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Fludrocortisonacetat übt seine Wirkungen aus, indem es an Mineralokortikoid-Rezeptoren in den Nieren bindet, wodurch die Natriumresorption und die Kaliumausscheidung gefördert werden . Diese Wirkung erhöht die Plasmanatriumspiegel und den Blutdruck, während gleichzeitig die Plasmakaliumspiegel gesenkt werden . Darüber hinaus hat es eine schwache Wirkung auf Glukokortikoid-Rezeptoren, wodurch seine entzündungshemmenden Eigenschaften verstärkt werden .

Analyse Chemischer Reaktionen

Types of Reactions: Fludrocortisone acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine under specific conditions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Fludrocortisone acetate has a wide range of scientific research applications:

Wirkmechanismus

Fludrocortisone acetate exerts its effects by binding to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion . This action increases plasma sodium levels and blood pressure while decreasing plasma potassium levels . Additionally, it has a mild effect on glucocorticoid receptors, enhancing its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Hydrocortison: Ähnliche Struktur, aber es fehlt das Fluoratom, was zu einer geringeren Mineralokortikoid-Potenz führt.

Aldosteron: Das primäre endogene Mineralokortikoid des Körpers, strukturell unterschiedlich, aber funktionell ähnlich.

Einzigartigkeit: Fludrocortisonacetat ist aufgrund seiner hohen Mineralokortikoid-Potenz einzigartig, die durch das Fluoratom an der 9-Position deutlich verstärkt wird . Dies macht es besonders wirksam bei der Behandlung von Erkrankungen, die eine starke Mineralokortikoid-Aktivität erfordern .

Biologische Aktivität

Fludrocortisone acetate (FCA) is a synthetic corticosteroid with potent mineralocorticoid and glucocorticoid properties. It is primarily used in the management of conditions such as adrenal insufficiency, orthostatic hypotension, and certain types of edema. This article delves into the biological activity of FCA, exploring its mechanisms, clinical applications, and research findings.

FCA exerts its effects through two primary receptor types: mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) .

- Mineralocorticoid Activity : FCA enhances sodium reabsorption in the kidneys by acting on the distal tubules and collecting ducts. It induces the expression of sodium channels and Na+/K+ ATPase, leading to increased sodium retention and water reabsorption, which subsequently raises blood volume and blood pressure .

- Glucocorticoid Activity : Through GR activation, FCA modulates inflammatory responses by inhibiting phospholipase A2, thus reducing the release of arachidonic acid and its metabolites (prostaglandins and leukotrienes) that are involved in inflammation .

Clinical Applications

FCA is utilized in various clinical scenarios:

- Adrenal Insufficiency : It is commonly prescribed to patients with Addison's disease or secondary adrenal insufficiency to replace mineralocorticoids .

- Orthostatic Hypotension : FCA has been investigated for treating neurally mediated hypotension (NMH), particularly in patients with chronic fatigue syndrome (CFS). In a randomized controlled trial, FCA did not show significant improvement over placebo in wellness scores for CFS patients .

- Neuroprotection : Preclinical studies suggest that FCA may have neuroprotective effects. In animal models, it preserved retinal structure and function following photo-oxidative damage, indicating potential applications in retinal diseases .

Efficacy in Specific Conditions

- Chronic Fatigue Syndrome :

- Subarachnoid Hemorrhage :

- Hyperkalemia in Hemodialysis Patients :

Data Table: Summary of Clinical Studies

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWHXTATXSMDSB-GSLJADNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023062 | |

| Record name | Fludrocortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-36-3 | |

| Record name | Fludrocortisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludrocortisone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUDROCORTISONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fludrocortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fludrocortisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47IF0PVH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity. [, , ] It acts primarily on the distal tubules in the kidneys by binding to mineralocorticoid receptors. [] This binding promotes the reabsorption of sodium ions and increases the excretion of potassium and hydrogen ions. [] Consequently, this compound increases plasma volume, leading to increased blood pressure. []

A: this compound effectively increases blood pressure by promoting sodium and water retention, making it a valuable treatment option for postural hypotension. [, ] In a case study, a patient with severe postural hypotension secondary to antidepressant therapy experienced significant symptom relief after this compound treatment. []

A: Research suggests that this compound can influence sodium balance in the central nervous system. [, ] In elderly patients with hyponatremia following head injuries, this compound effectively restored serum sodium levels, suggesting its potential role in managing central nervous system-related sodium imbalances. []

ANone: While not explicitly provided in the provided abstracts, the molecular formula of this compound is C23H31FO6, and its molecular weight is 422.5 g/mol. This information can be readily found in publicly available chemical databases.

A: Research indicates that this compound exhibits varying stability depending on the formulation. [, ] A study comparing the stability of this compound capsules and titrated powders found that the titrated powders remained stable for one year at controlled ambient temperature and protected from light. [] In contrast, the capsules were stable for only six months, with increased degradation observed after one year, despite the fludrocortisone content remaining within acceptable limits. []

ANone: this compound is a synthetic corticosteroid primarily recognized for its therapeutic applications and does not possess inherent catalytic properties. [1-24] Therefore, this compound finds no direct applications in catalysis.

ANone: The provided research primarily focuses on clinical observations, pharmacological effects, and analytical methods related to this compound. [1-24] There is no mention of employing computational chemistry or modeling techniques in these studies.

A: While the provided research doesn't directly compare this compound to its non-fluorinated counterpart, it's known that the fluorine atom at the 9α-position significantly enhances its mineralocorticoid potency compared to hydrocortisone. [, ] This structural modification contributes to its enhanced sodium-retaining effects and overall therapeutic profile. [, ]

A: One study demonstrated that formulating this compound as titrated powders significantly enhances its stability compared to capsule formulations. [] While not directly addressed in the provided research, employing strategies like microencapsulation, cyclodextrin complexation, or solid dispersion techniques could further enhance the stability, solubility, and ultimately, the bioavailability of this compound.

A: A study on dogs with hypoadrenocorticism treated with this compound found no significant difference in stabilization time between once-daily and twice-daily dosing. [] Interestingly, dogs that failed to stabilize on once-daily dosing and were switched to twice-daily dosing stabilized a median of one month later. [] This suggests that while dosing frequency might not inherently impact overall efficacy, individual patient responses should be considered for optimal management.

A: Yes, several studies utilize animal models to investigate the effects of this compound. [, , , ] One study employed a rabbit model of ocular inflammation to evaluate the efficacy of topical mineralocorticoids, including this compound. [] The results demonstrated that topical application of this compound significantly reduced ocular inflammation in this model. []

A: Yes, a phase 1B clinical trial investigated the safety and tolerability of intravitreal this compound injections in patients with geographical atrophy secondary to age-related macular degeneration. [] The study concluded that the treatment was safe and well-tolerated, with no significant changes in visual acuity or increased intraocular pressure observed. []

ANone: The provided research focuses primarily on the clinical applications and pharmacological properties of this compound. [1-24] Resistance mechanisms and cross-resistance with other compounds are not addressed within this context.

A: While not extensively explored in the provided research, one study investigated the efficacy of topical this compound in a rabbit model of ocular inflammation. [] This suggests that targeted drug delivery approaches, such as topical administration for localized effects, could be further explored to enhance its therapeutic potential in specific conditions.

A: Research suggests that monitoring urinary sodium excretion could be clinically relevant in managing patients with subarachnoid hemorrhage. [] A study found that early inhibition of natriuresis with this compound, initiated in patients with increased urinary sodium excretion (>300 mEq/day) before hyponatremia occurred, effectively prevented symptomatic vasospasm. [] This highlights the potential of using urinary sodium excretion as a biomarker to guide this compound therapy in this patient population.

A: Several studies highlight the use of high-performance liquid chromatography (HPLC) as a robust and reliable technique for quantifying this compound in pharmaceutical formulations. [, ] One study describes a semiautomated HPLC system coupled with a miniaturized dissolution apparatus to determine the dissolution rate of this compound tablets. [] This approach enables the analysis of low-dose oral solid dosage forms by reducing the required volume of dissolution medium. []

ANone: While not directly addressed in the provided research, highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are routinely employed to quantify this compound in biological matrices, such as plasma or serum, with high accuracy and precision.

A: A study investigating the environmental impact of this compound found that exposure to environmentally relevant concentrations (6 and 42 ng/L) led to significant alterations in the circadian rhythm network in the zebrafish brain. [] Additionally, developmental and behavioral changes were observed in F1 embryos, even at these low concentrations. [] These findings underscore the potential ecological risks posed by pharmaceutical compounds like this compound, warranting further investigation and mitigation strategies.

A: The dissolution rate of this compound tablets is a critical factor influencing its bioavailability and, consequently, its therapeutic efficacy. [] A study employed a semiautomated HPLC system with a miniaturized dissolution apparatus to accurately assess the dissolution rate of this compound tablets. [] This methodology enables researchers to evaluate the impact of formulation variables on drug release and optimize formulations for enhanced bioavailability. []

A: Several studies underscore the importance of validating analytical methods to ensure the accurate and reliable quantification of this compound. [, , ] A study validating an HPLC method for determining this compound content in tablets emphasized the importance of evaluating parameters like linearity, accuracy, precision, and specificity. [] Rigorous validation procedures guarantee the quality and reliability of analytical data generated during drug development and quality control processes.

ANone: While not explicitly detailed in the provided research, stringent quality control and assurance measures are paramount throughout the development, manufacturing, and distribution of this compound to ensure its safety, efficacy, and consistency. This includes adhering to Good Manufacturing Practices (GMP) and conducting rigorous quality control tests on raw materials, intermediates, and finished products to meet predefined specifications.

ANone: The provided research primarily focuses on the clinical and pharmacological aspects of this compound. [1-24] Specific details regarding its immunogenicity and potential to induce immunological responses are not addressed within the scope of these studies.

ANone: The provided research does not delve into the specifics of drug-transporter interactions involving this compound. Further research would be required to elucidate the potential implications of such interactions on its pharmacokinetic profile and potential clinical significance.

ANone: The research provided primarily focuses on this compound's clinical and pharmacological aspects, without explicitly addressing its biocompatibility or biodegradability. Further studies are needed to evaluate its long-term effects on biological systems and its environmental fate.

ANone: The provided research does not cover specific strategies for recycling or waste management of this compound. As with many pharmaceuticals, proper disposal practices are crucial to minimize environmental contamination and potential risks.

ANone: The research highlights the importance of tools like HPLC and potentially LC-MS/MS for studying this compound. Access to these analytical instruments, as well as animal models and well-characterized patient cohorts, are essential resources for advancing research in this field.

A: While the provided research does not delve into the historical development of this compound, one study mentions its early clinical use in the 1950s for treating adrenal insufficiency, highlighting its long-standing role in managing this condition. []

A: The research presented highlights the interdisciplinary nature of this compound research, spanning endocrinology, pharmacology, analytical chemistry, and environmental science. Collaborative efforts between these disciplines are crucial to fully understanding its therapeutic potential, safety profile, and environmental impact. For example, combining clinical observations with analytical chemistry techniques can lead to the identification of new biomarkers for predicting treatment response or monitoring adverse effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.